molecular formula C30H46O3 B15239690 Coccinilactone B

Coccinilactone B

Cat. No.: B15239690
M. Wt: 454.7 g/mol
InChI Key: XBUGEWAGQYVNMD-CWIFRZCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coccinilactone B involves complex organic reactions, typically starting from simpler triterpenoid precursors. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. general steps include oxidation, reduction, and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound is not widely documented, likely due to its extraction primarily from natural sources. The roots of Kadsura coccinea are harvested, and the compound is isolated using solvent extraction followed by chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Coccinilactone B undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Coccinilactone B has several scientific research applications:

Mechanism of Action

The mechanism of action of Coccinilactone B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For instance, its anti-tumor activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Coccinilactone B is compared with other lanostane-type triterpenoids such as:

  • Coccinone A
  • Coccinone B
  • Coccinone C
  • Coccinone D

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific molecular structure and the distinct biological effects it exhibits .

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(2S,8R,11S,12S,15R,16R)-2,7,7,12,16-pentamethyl-15-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-6-oxatetracyclo[9.7.0.02,8.012,16]octadec-1(18)-en-5-one

InChI

InChI=1S/C30H46O3/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)33-26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h12,17,20,22,24-25H,9-11,13-16,18H2,1-8H3/t20-,22-,24-,25+,28-,29-,30+/m1/s1

InChI Key

XBUGEWAGQYVNMD-CWIFRZCHSA-N

Isomeric SMILES

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)OC4(C)C)C)C)C

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)OC4(C)C)C)C)C

Origin of Product

United States

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